molecular formula C20H39NO4 B1275057 Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- CAS No. 135447-09-5

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-

Cat. No.: B1275057
CAS No.: 135447-09-5
M. Wt: 357.5 g/mol
InChI Key: KOHUSHSNNOEPFN-UHFFFAOYSA-N
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Description

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- is a chemical compound with the molecular formula C20H39NO4. It is also known by other names such as 2-[2-(dioctylamino)-2-oxoethoxy]acetic acid and N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide. This compound is part of the broader class of carboxylic acids and is characterized by its unique structure, which includes a dioctylamino group and an oxoethoxy group attached to the acetic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- typically involves the reaction of dioctylamine with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dioctylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted acetic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [2-(dioctylamino)-2-oxoethoxy]- involves its interaction with specific molecular targets and pathways. The dioctylamino group allows the compound to interact with lipid membranes, enhancing its ability to penetrate cells and exert its effects. The oxoethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [2-(dihexylamino)-2-oxoethoxy]-
  • Acetic acid, [2-(didecylamino)-2-oxoethoxy]-
  • Acetic acid, [2-(diethylamino)-2-oxoethoxy]-

Uniqueness

Acetic acid, [2-(dioctylamino)-2-oxoethoxy]- is unique due to its specific dioctylamino group, which imparts distinct physicochemical properties and biological activities compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and biological molecules.

Properties

IUPAC Name

2-[2-(dioctylamino)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO4/c1-3-5-7-9-11-13-15-21(16-14-12-10-8-6-4-2)19(22)17-25-18-20(23)24/h3-18H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHUSHSNNOEPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404031
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135447-09-5
Record name Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In Examples 2, 3 and 4 wherein a ratio of the amount (B mmol) of dioctylamine to the amount (A mmol) of diglycolic anhydride is 1.0≦B/A≦1.2, the DODGAA's were obtained in high yields while their Nd/Pr separation factor indicative of the separation ability of a metal extractant and the phase separation were satisfactory.
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